Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
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Overview
Description
Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a nitro group at the 6-position of the benzimidazole ring and a benzeneacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- typically involves the condensation of N-(6-nitro-1H-benzimidazol-1-yl)methylamine with benzeneacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- can undergo reduction to form the corresponding amine derivative.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, alkylating agents.
Major Products Formed:
Reduction Product: The corresponding amine derivative of Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-.
Substitution Products: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown potential in biological and medicinal researchThe nitro group in this compound enhances its biological activity, making it a candidate for drug development .
Industry: In the industrial sector, Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Benzeneacetamide: A simpler analog without the benzimidazole moiety.
N-(6-nitro-1H-benzimidazol-1-yl)methylamine: Lacks the benzeneacetamide group.
2-Phenylbenzimidazole: A benzimidazole derivative with a phenyl group at the 2-position.
Uniqueness: Benzeneacetamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is unique due to the presence of both the nitro group and the benzeneacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
103706-80-5 |
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Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[(6-nitrobenzimidazol-1-yl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H14N4O3/c21-16(8-12-4-2-1-3-5-12)18-11-19-10-17-14-7-6-13(20(22)23)9-15(14)19/h1-7,9-10H,8,11H2,(H,18,21) |
InChI Key |
IYEHFUADFNRALK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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